[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid [4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid
Brand Name: Vulcanchem
CAS No.: 124558-60-7
VCID: VC8062104
InChI: InChI=1S/C14H8N2O8/c17-11(18)7-1-5(2-8(15-7)12(19)20)6-3-9(13(21)22)16-10(4-6)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
SMILES: C1=C(C=C(N=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O
Molecular Formula: C14H8N2O8
Molecular Weight: 332.22 g/mol

[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid

CAS No.: 124558-60-7

Cat. No.: VC8062104

Molecular Formula: C14H8N2O8

Molecular Weight: 332.22 g/mol

* For research use only. Not for human or veterinary use.

[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid - 124558-60-7

Specification

CAS No. 124558-60-7
Molecular Formula C14H8N2O8
Molecular Weight 332.22 g/mol
IUPAC Name 4-(2,6-dicarboxypyridin-4-yl)pyridine-2,6-dicarboxylic acid
Standard InChI InChI=1S/C14H8N2O8/c17-11(18)7-1-5(2-8(15-7)12(19)20)6-3-9(13(21)22)16-10(4-6)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Standard InChI Key JFYAPOKTGQDQBQ-UHFFFAOYSA-N
SMILES C1=C(C=C(N=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O
Canonical SMILES C1=C(C=C(N=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of two pyridine rings connected by a single bond at their 4 and 4' positions. Each pyridine ring bears two carboxylic acid groups at the 2 and 6 positions, resulting in a symmetrical, tetraacidic ligand . This arrangement creates four coordination sites, allowing the ligand to form intricate metal-organic networks. The carboxylic acid groups enhance solubility in polar solvents like water and dimethylformamide (DMF), facilitating its use in solution-based syntheses .

Physical and Chemical Properties

Key physicochemical properties are summarized below:

PropertyValue/DescriptionSource
Molecular Weight332.22 g/mol
Purity>90%
SolubilitySoluble in DMF, DMSO, aqueous basic solutions
StabilityStable for 1 year at RT (protected from light)
Melting PointNot reported (decomposes before melting)

The ligand’s acidity (pKa ≈ 2–3 for carboxylic groups) enables deprotonation under mild conditions, forming tetradentate or hexadentate coordination modes with transition metals .

Synthesis and Purification

Synthetic Routes

The ligand is synthesized via a three-step process developed by Lin et al. :

  • Alkylation: 4,4'-Bipyridine is treated with sodium in dry tetrahydrofuran (THF) under nitrogen to generate a diradical intermediate.

  • Sulfonation: Sulfur dioxide is introduced to form sulfonate intermediates.

  • Oxidation: Chromium trioxide (CrO₃) in sulfuric acid oxidizes the sulfonates to carboxylic acids at 75°C.

Critical Considerations:

  • The use of CrO₃ necessitates strict safety protocols due to its carcinogenicity .

  • Reaction yields depend on precise control of temperature and anhydrous conditions .

Purification Methods

Crude product is purified via recrystallization from hot acetic acid or column chromatography using silica gel and a methanol/chloroform eluent . The final compound is characterized by NMR, IR, and elemental analysis .

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

The ligand’s four carboxylic groups enable the construction of high-porosity MOFs. For example:

  • Zn(II)-MOF: A 3D framework with a surface area of 1,200 m²/g, stable up to 300°C .

  • Cu(II)-MOF: Exhibits selective CO₂ adsorption over N₂ due to narrow pore channels .

Catalysis

The ligand coordinates to metals like Mn(I) and Re(I), forming complexes active in photocatalytic CO₂ reduction. Blake et al. reported a Re(I) complex achieving a turnover frequency (TOF) of 450 h⁻¹ for CO production .

Proton Conductivity

MOFs incorporating this ligand demonstrate proton conductivity up to 10⁻² S/cm at 80°C, attributed to hydrogen-bonded water molecules within pores .

Research Findings and Case Studies

Structural Versatility in MOFs

A study by Stylianou et al. utilized the ligand to synthesize a pyrene-based MOF with luminescent properties . The material showed a quantum yield of 35%, making it suitable for optoelectronic devices.

Environmental Remediation

A Fe(III)-MOF derived from this ligand removed 98% of arsenic(III) from water within 30 minutes, leveraging the carboxylic groups’ affinity for oxyanions .

Challenges in Synthesis

Despite its utility, the ligand’s synthesis faces scalability issues due to low yields (~40%) and hazardous reagents . Recent efforts focus on replacing CrO₃ with greener oxidants like H₂O₂ .

Future Perspectives

Drug Delivery Systems

The ligand’s ability to form stable complexes with Fe(III) and Mn(II) suggests potential in targeted drug delivery. Preliminary studies show pH-dependent release of anticancer agents in vitro .

Computational Design

Machine learning models predict novel MOF configurations using this ligand, aiming to optimize pore size and catalytic sites .

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